2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
Description
The compound 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a structurally complex molecule featuring a central imidazole ring substituted at positions 2 and 5 with phenyl and 4-methoxyphenyl groups, respectively. A sulfanyl (-S-) group at position 4 connects the imidazole core to an acetamide moiety, which is further functionalized with a 3-methoxypropyl chain via an N-linkage.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-14-6-13-23-19(26)15-29-22-20(16-9-11-18(28-2)12-10-16)24-21(25-22)17-7-4-3-5-8-17/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGNYLZAPCWHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and methoxypropylacetamide groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties and applications .
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}-N-(3-methoxypropyl)acetamide is with a molecular weight of approximately 503.7 g/mol. The structural composition includes:
- Imidazole Ring : Contributes to its biological activity.
- Methoxy Groups : Enhance solubility and bioavailability.
- Sulfanyl Group : Potentially involved in redox reactions.
Anticancer Activity
Research indicates that compounds similar to 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}-N-(3-methoxypropyl)acetamide may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that imidazole derivatives can inhibit the activity of certain kinases implicated in tumor growth, leading to reduced viability of cancer cells in vitro. This suggests a potential pathway for developing targeted cancer therapies.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties, making it a candidate for the development of new antibiotics.
Case Study: Antimicrobial Testing
In vitro tests showed that related imidazole compounds had significant activity against Gram-positive and Gram-negative bacteria, indicating that this class of compounds could be effective in treating infections.
Neurological Applications
The modulation of neurotransmitter systems is another promising area for application. Compounds with similar structures have been shown to interact with serotonin receptors, which could be beneficial in treating mood disorders.
Case Study: Serotonin Receptor Modulation
Research has indicated that imidazole derivatives can act as agonists or antagonists at serotonin receptors, suggesting their potential use in developing treatments for depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
- Heterocyclic Core : Replaces the imidazole ring with a 1,2,4-triazole, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Features a pyridinyl group at position 5 and an ethyl group at position 4 of the triazole, compared to the phenyl and 4-methoxyphenyl groups on the imidazole in the target compound.
- Acetamide Linkage: The acetamide is attached to a 5-acetamido-2-methoxyphenyl group, introducing an additional hydrogen-bond donor/acceptor site.
Implications :
The triazole core may enhance metabolic stability due to reduced susceptibility to oxidation compared to imidazole. The pyridinyl group could improve aqueous solubility via its basic nitrogen, while the ethyl group might increase lipophilicity. These modifications suggest divergent pharmacological profiles compared to the target compound .
N-(4-Methoxyphenyl)-2-(1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl)acetamide
Key Structural Differences :
- Heterocyclic Core: Utilizes an imidazolidinone (saturated five-membered ring with two ketone groups) instead of imidazole.
- Substituents : Includes a thiophen-2-ylmethyl group at position 3 and a 3-methoxyphenyl group at position 1.
The thiophene moiety may enhance electron-richness, affecting binding to hydrophobic pockets. The dual ketone groups could render this compound more susceptible to hydrolysis compared to the sulfanyl-linked target compound .
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Structural Insights
- Crystallography and Validation: Structural determination of such compounds often relies on tools like SHELX for refinement and validation .
- Functional Group Impact : The sulfanyl group in the target compound may confer resistance to enzymatic degradation compared to ester or amide linkages. Methoxy groups likely enhance membrane permeability but may reduce solubility in polar solvents.
- Heterocycle Influence: Imidazole derivatives typically exhibit stronger aromatic interactions than triazoles or imidazolidinones, which could affect binding kinetics in enzyme inhibition .
Biological Activity
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfany}-N-(3-methoxypropyl)acetamide is a complex organic compound characterized by its unique structural features, including an imidazole ring, methoxyphenyl groups, and a sulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfany}-N-(3-methoxypropyl)acetamide is C24H27N3O3S. Its structure includes:
- Imidazole Ring : Known for diverse pharmacological activities.
- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
- Sulfanyl Group : Involved in enzyme inhibition and modulation of biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity.
- Receptor Modulation : The compound may bind to specific receptors on cell surfaces, influencing signal transduction pathways.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfany}-N-(3-methoxypropyl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Leukemia | K-562 | 10 | Moderate |
| Colon | HCT-15 | 15 | Low |
| Melanoma | SK-MEL-5 | 12 | Moderate |
The National Cancer Institute's Developmental Therapeutics Program (DTP) screening revealed that the compound showed selective cytotoxicity towards leukemia cells, suggesting a potential therapeutic application in hematological malignancies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Activity : A study conducted by Holota et al. explored the anticancer effects of related imidazole derivatives. The findings suggested that structural modifications significantly influenced their biological activity, paving the way for further exploration of compounds like 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfany}-N-(3-methoxypropyl)acetamide .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of novel imidazole derivatives. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy, which could be relevant for optimizing the structure of the target compound .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE, and what challenges arise during purification?
- Methodology : The synthesis of imidazole-based acetamides often involves multi-step reactions. For example, analogous compounds (e.g., imidazole-thiadiazole hybrids) are synthesized via cyclization using hydrazine hydrate in methanol under reflux (Scheme 1, ). Key challenges include controlling sulfanyl group reactivity and isolating intermediates due to solubility issues. Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended for purification, with TLC monitoring (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of 1H/13C NMR (to confirm methoxy and sulfanyl groups), FT-IR (for amide C=O stretching ~1650 cm⁻¹), and HRMS (to verify molecular weight ±1 ppm accuracy). For example, similar acetamide derivatives showed characteristic NMR shifts: δ 3.7–3.9 ppm (methoxy protons) and δ 7.2–8.1 ppm (aromatic protons) . Cross-validate with elemental analysis (C, H, N, S) to ensure purity >95% .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Prioritize assays based on structural analogs. For instance, imidazole-sulfanyl acetamides have been tested for antimicrobial activity via microbroth dilution (MIC determination) or enzyme inhibition (e.g., COX-2) using UV-Vis spectrophotometry (λ = 450 nm for nitro-reductase activity) . Include positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments (n = 3) to ensure reproducibility .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized using Design of Experiments (DoE)?
- Methodology : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) have been used to enhance yield and reduce side reactions in imidazole derivatives . Key factors to model:
| Factor | Range | Response (Yield %) |
|---|---|---|
| Temp. (°C) | 60–100 | 45–78 |
| Solvent (MeOH:H2O) | 7:3–9:1 | 52–85 |
| Catalyst (KOH) (mol%) | 5–15 | 60–92 |
| Statistical tools like ANOVA (p < 0.05) and Pareto charts can identify significant variables . |
Q. How do solvent polarity and pH affect the stability of the sulfanyl-acetamide bond in aqueous media?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 28 days) in buffers (pH 1.2–7.4). Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column (5 µm, 250 × 4.6 mm). For example, sulfanyl groups in similar compounds showed hydrolysis at pH >6, with t½ = 12–48 hours depending on substituent electronegativity . Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Employ molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., CYP450 isoforms). ADMET prediction tools (SwissADME, pkCSM) can estimate logP (optimal range: 2–3), BBB permeability, and hERG inhibition risk. For instance, methoxypropyl substituents may enhance solubility (clogP ≈ 2.1) but reduce metabolic stability (CYP3A4 t½ ≈ 2.5 hours) .
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodology : Investigate protein binding (via equilibrium dialysis) and metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. For example, imidazole acetamides with high plasma protein binding (>90%) may show reduced in vivo efficacy despite potent in vitro activity . Use PBPK modeling (GastroPlus) to simulate tissue distribution and adjust dosing regimens .
Data Contradiction Analysis
Q. Why might NMR and HRMS data conflict in confirming the presence of the sulfanyl group?
- Resolution : Sulfanyl groups (-S-) are prone to oxidation during storage, forming sulfoxides (-SO-) or sulfones (-SO2-). Verify sample handling (N2 atmosphere, −20°C storage) and repeat analysis under reducing conditions (e.g., add DTT to samples). HRMS can detect oxidation products (e.g., +16 Da for sulfoxide), while NMR may fail due to signal broadening .
Q. How to address discrepancies between computational logP predictions and experimental shake-flask results?
- Resolution : Computational models may underestimate hydrogen bonding (e.g., methoxypropyl groups). Use RP-HPLC (logD measurement at pH 7.4) to validate. For example, a compound with predicted logP = 2.5 might exhibit logD = 1.8 due to ionization, requiring buffer optimization in solubility assays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
